molecular formula C12H22O4 B166049 Diisopentyl oxalate CAS No. 2051-00-5

Diisopentyl oxalate

Cat. No. B166049
CAS RN: 2051-00-5
M. Wt: 230.3 g/mol
InChI Key: HCUOPEBHVAVNIE-UHFFFAOYSA-N
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Description

Diisopentyl oxalate, also known as Ethanedioic acid, bis(3-methylbutyl) ester , is an organic compound composed of two isopentyl groups and an oxalate group. It is a colorless, odorless, and non-flammable liquid. The molecular formula of Diisopentyl oxalate is C12H22O4 and its molecular weight is 230.3007 .


Synthesis Analysis

Diisopentyl oxalate has been synthesized through various methods. One method involves esterification of oxalic acid and isopentyl alcohol using SO4 (2-)/TiO2 solid superacid catalysts, resulting in high yields and purities of diisopentyl oxalate . Another approach used microwave irradiation to synthesize diisopentyl oxalate from oxalic acid and isoamyl alcohol, significantly shortening the reaction time and improving efficiency .


Molecular Structure Analysis

The molecular structure of Diisopentyl oxalate is represented by the SMILES notation: CC©CCOC(=O)C(=O)OCCC©C . This compound is achiral, with no defined stereocenters or E/Z centers .


Chemical Reactions Analysis

Monoalkyl oxalates, such as Diisopentyl oxalate, are important building blocks for organic synthesis, applied to a wide range of significant classes of compounds or various cutting-edge reactions . They are susceptible to radical decarboxylation and deoxygenations .


Physical And Chemical Properties Analysis

Diisopentyl oxalate is a colorless, odorless, and non-flammable liquid. Its molecular weight is 230.3007 and its molecular formula is C12H22O4 .

Scientific Research Applications

Synthesis Techniques

Diisopentyl oxalate has been synthesized through various methods. One method involves esterification of oxalic acid and isopentyl alcohol using SO4~(2-)/TiO2 solid superacid catalysts, resulting in high yields and purities of diisopentyl oxalate (G. Jian, 2005). Another approach used microwave irradiation to synthesize diisopentyl oxalate from oxalic acid and isoamyl alcohol, significantly shortening the reaction time and improving efficiency (Xu Guang-xin, 2008).

Catalytic Activity

Different solid acids have been compared for their catalytic activity in the esterification of diisopentyl oxalate. ZnSO4 and Ti(SO4)2 show good catalytic activity under optimal conditions, offering high yield and easy catalyst recovery (Li De-zhong, 2004).

Advanced Catalysis Methods

New solid acid catalysts like SO2-4/MnO2/γ-Al2O3 have been developed for the catalysis of diisopentyl oxalate, demonstrating high yields, chemical stability, and environmental friendliness (Gao Wen-yi, 2011).

Biological Applications

The biosynthesis of oxalate, a component of diisopentyl oxalate, has been studied in various organisms. For example, oxalate biosynthesis in the wood-decaying fungus Gloeophyllum trabeum has been explored using 13C metabolic flux analysis (L. Zhuang et al., 2015).

Environmental and Geomycological Significance

Oxalate plays a significant role in environmental biotechnology, biodeterioration, and bioremediation. It is involved in metal and mineral transformations, potentially useful in environmental cleanup and resource recovery processes (G. Gadd et al., 2014).

Biomedical Applications

In the biomedical field, polyoxalate and copolyoxalate, related to diisopentyl oxalate, have been explored for drug-delivery applications due to their biocompatibility and biodegradability (Donghyun Hong et al., 2011).

Implications in Oxidative Processes

The role of oxalate in the oxidative degradation of pollutants like diuron in heterogeneous photo-Fenton systems has been studied, emphasizing its potential in environmental remediation (P. Mazellier & B. Sulzberger, 2001).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It’s also recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

bis(3-methylbutyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-9(2)5-7-15-11(13)12(14)16-8-6-10(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUOPEBHVAVNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174506
Record name Diisopentyl oxalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopentyl oxalate

CAS RN

2051-00-5
Record name 1,2-Bis(3-methylbutyl) ethanedioate
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Record name Diisopentyl oxalate
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Record name Ethanedioic acid, bis(3-methylbutyl) ester
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Record name Diisopentyl oxalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Monson - 2011 - search.proquest.com
Ten Norton wines from across the state of Missouri were analyzed using gas chromatography/mass spectrometry/olfactometry (GC/MS/O) in order to catalog common volatile compounds…
Number of citations: 2 search.proquest.com
Z Yao, J Ma, H Liu - JOURNAL-JIANGSU INSTITUTE OF …, 2001
Number of citations: 0
L Mao, H Wu, J He, D Liao - CHINESE JOURNAL OF SYNTHETIC …, 2004 - UNKNOWN
Number of citations: 0
Y Zhiyuan, H Rongrong, M Jiangquan - PETROLEUM REFINERY ENGINEERING, 2001
Number of citations: 0

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